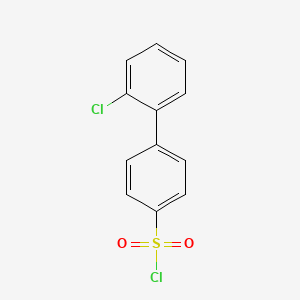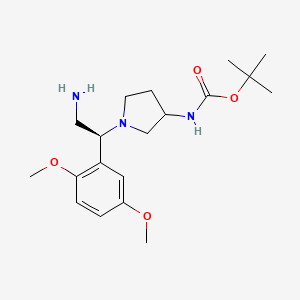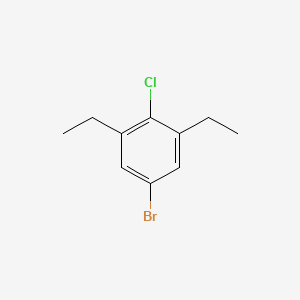
4-Hydroxy Phenobarbital-d5
概要
説明
4-Hydroxy Phenobarbital-d5 is a deuterated derivative of 4-Hydroxyphenobarbital, a metabolite of the barbiturate drug phenobarbital. This compound is often used in scientific research as an internal standard in mass spectrometry due to its stable isotope labeling. The presence of deuterium atoms makes it particularly useful for tracing and quantifying the metabolic pathways of phenobarbital.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Phenobarbital-d5 typically involves the deuteration of 4-Hydroxyphenobarbital. One common method is the catalytic hydrogenation of 4-Hydroxyphenobarbital in the presence of deuterium gas. The reaction conditions often include a palladium on carbon (Pd/C) catalyst and deuterium gas under high pressure. The reaction is carried out in an appropriate solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy Phenobarbital-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the barbiturate ring can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-phenobarbital-d5.
Reduction: Formation of 4-hydroxy-5,5-dihydroxyphenobarbital-d5.
Substitution: Formation of various substituted phenobarbital derivatives.
科学的研究の応用
4-Hydroxy Phenobarbital-d5 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of phenobarbital and its metabolites.
Biology: In metabolic studies to trace the biotransformation of phenobarbital in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenobarbital.
Industry: In the development of analytical methods for drug testing and quality control.
作用機序
4-Hydroxy Phenobarbital-d5, like its non-deuterated counterpart, exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism is similar to that of phenobarbital, which is used as an anticonvulsant and sedative.
類似化合物との比較
Similar Compounds
Phenobarbital: The parent compound, used as an anticonvulsant and sedative.
4-Hydroxyphenobarbital: The non-deuterated metabolite of phenobarbital.
5-Ethyl-5-phenylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
4-Hydroxy Phenobarbital-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for precise quantification and tracing in metabolic studies, making it an invaluable tool in pharmacokinetic and pharmacodynamic research.
特性
IUPAC Name |
5-(4-hydroxyphenyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPXMKJNWPXDBP-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662020 | |
| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111342-31-5 | |
| Record name | 5-(~2~H_5_)Ethyl-5-(4-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloro-N,N-dimethyl-2-[2-(2-nitrophenyl)hydrazono]acetamide](/img/structure/B1500139.png)

![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1500142.png)

